2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with significant applications in scientific research. It features a brominated benzodioxole ring and a dioxaborolane moiety, making it a valuable building block in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of palladium-catalyzed Suzuki-Miyaura borylation reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis techniques, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Nucleophiles: Employed in substitution reactions to replace the bromine atom.
Major Products
The major products formed from these reactions include various substituted benzodioxole derivatives and complex organic molecules used in pharmaceuticals and materials science.
Scientific Research Applications
2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:
Drug Synthesis: Used as a building block in the synthesis of potential therapeutic agents.
Catalysis: Plays a role in catalytic processes due to its unique electronic properties.
Materials Science: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the dioxaborolane group. These functional groups allow it to interact with other molecules, facilitating the formation of new chemical bonds and the development of complex structures.
Comparison with Similar Compounds
Similar Compounds
(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid: Shares the benzodioxole ring but lacks the dioxaborolane moiety.
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Another brominated benzodioxole derivative with different functional groups.
Uniqueness
2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the brominated benzodioxole ring and the dioxaborolane group, which confer distinct reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
2-(6-bromo-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BBrO4/c1-12(2)13(3,4)19-14(18-12)9-5-8(15)6-10-11(9)17-7-16-10/h5-6H,7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZKYYFZYKNIQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OCO3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BBrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674865 |
Source
|
Record name | 6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-54-7 |
Source
|
Record name | 1,3-Benzodioxole, 6-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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